alpha-(4-Iodoanilino)-ortho-cresol

Description

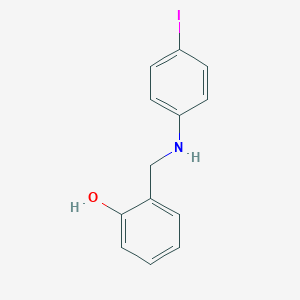

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-iodoanilino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULXYJODKHEBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13159-82-5 | |

| Record name | ALPHA-(4-IODOANILINO)-ORTHO-CRESOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the alpha-(4-Iodoanilino)-ortho-cresol Framework

A retrosynthetic analysis of this compound suggests that the most strategic bond disconnection is the carbon-nitrogen bond of the secondary amine. This disconnection simplifies the molecule into two primary synthons: a 4-iodoaniline (B139537) fragment and an ortho-cresol fragment bearing an electrophilic carbon at the benzylic position.

This leads to two key starting materials: 4-iodoaniline and a functionalized ortho-cresol , such as 2-hydroxybenzaldehyde (salicylaldehyde). The forward synthesis would typically involve a reductive amination reaction between these two components. The synthesis of each of these precursors involves distinct and well-established chemical strategies.

Preparation of the 4-Iodoaniline Moiety

4-Iodoaniline is the second crucial building block. It is a white crystalline solid slightly soluble in water but soluble in alcohols and ethers. guidechem.comsigmaaldrich.com Its synthesis can be approached via direct iodination of aniline (B41778) or through multi-step pathways involving precursors.

The direct introduction of an iodine atom onto the aniline ring is a common method for preparing 4-iodoaniline. Aniline is a highly activated aromatic compound, making it susceptible to electrophilic substitution. manac-inc.co.jp The iodination typically occurs at the para position due to steric hindrance at the ortho positions. manac-inc.co.jp

Several reagent systems are employed for this transformation:

Iodine and a Base : A widely used method involves reacting aniline with molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate (NaHCO₃) in an aqueous medium. guidechem.comchemicalbook.comorgsyn.org The base neutralizes the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the products.

Iodine and an Oxidizing Agent : The combination of iodine with an oxidizing agent, such as hydrogen peroxide (H₂O₂), can be used to generate a more potent iodinating species in situ. guidechem.comgoogle.com This method can be performed in acetic acid or aqueous solutions.

Iodine Monochloride (ICl) : While effective, iodine monochloride can also be used for the iodination of aniline derivatives. prepchem.comnih.gov

Iodine and Silver Salts : Reagents like silver sulfate (B86663) (Ag₂SO₄) in combination with iodine can be used for the selective iodination of anilines, often favoring the para product. nih.gov

Reagents for Direct Iodination of Aniline to 4-Iodoaniline

| Reagent System | Key Features | Reference |

|---|---|---|

| Iodine / Sodium Bicarbonate | Common, cost-effective laboratory method. | guidechem.comorgsyn.org |

| Iodine / Hydrogen Peroxide | Uses an oxidizing agent to generate the electrophile in situ. | guidechem.comgoogle.com |

| Iodine Monochloride | A reactive iodinating agent. | prepchem.com |

| Iodine / Silver(I) Salts | Can offer improved regioselectivity. | nih.gov |

A potential complication of direct iodination is the formation of di- or tri-iodinated byproducts due to the high reactivity of the aniline ring. guidechem.com Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired mono-iodinated product.

To circumvent issues with selectivity in direct iodination, multi-step synthetic routes starting from aniline precursors are often employed. These methods provide better control over the regiochemical outcome.

From Acetanilide : A classic and effective route involves the protection of the aniline's amino group via acetylation to form acetanilide. The acetyl group is less activating than the amino group and sterically bulky, which strongly directs the subsequent electrophilic iodination to the para position. The resulting 4-iodoacetanilide is then hydrolyzed, typically under acidic conditions, to remove the acetyl group and yield 4-iodoaniline. orgsyn.orgprepchem.com This method often provides high yields of the desired p-isomer.

From p-Nitroiodobenzene : Another established pathway is the reduction of p-nitroiodobenzene. orgsyn.org The iodo and nitro groups can be introduced onto the benzene (B151609) ring through separate reactions (e.g., nitration followed by iodination or vice versa, often involving Sandmeyer-type reactions), after which the nitro group is reduced to the amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

These precursor routes, while involving more steps, are valuable for ensuring the production of isomerically pure 4-iodoaniline, which is critical for the synthesis of the final target compound.

Formation of the Anilinobenzyl Linkage

The key step in the synthesis is the formation of the C-N bond between the benzylic carbon and the nitrogen of the iodoaniline. The primary methods for achieving this are the Mannich-type condensation and reductive amination.

The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds and their analogues, including α-aminoalkylphenols. This one-pot, three-component condensation reaction involves an active hydrogen-containing compound (o-cresol), formaldehyde (B43269), and a primary or secondary amine (4-iodoaniline).

The general mechanism proceeds through the initial formation of an Eschenmoser-like salt or a pre-formed iminium ion from the reaction of 4-iodoaniline and formaldehyde. The ortho-position of o-cresol (B1677501), activated by the hydroxyl group, then acts as a nucleophile, attacking the iminium ion to form the desired anilinobenzyl linkage. This method is advantageous for its operational simplicity and atom economy. Studies on the synthesis of similar phenolic Mannich bases have demonstrated the feasibility of this approach using various amines and phenols.

Reductive amination, also known as reductive alkylation, offers a versatile alternative for synthesizing the target compound. This process can be performed in a stepwise or a one-pot manner. mdma.ch The strategy involves two main stages:

Imine Formation: The first step is the condensation of an aldehyde with a primary amine to form an imine intermediate. For the synthesis of this compound, this would involve the reaction between salicylaldehyde (B1680747) (the aldehyde intermediate derived from o-cresol) and 4-iodoaniline. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The synthesis of a similar Schiff base, 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol, has been well-documented, involving the condensation of salicylaldehyde and p-toluidine. researchgate.netresearchgate.net

Reduction: The second step is the reduction of the C=N double bond of the imine to a C-N single bond. A variety of reducing agents can be employed for this transformation. A key consideration is the chemoselectivity of the reducing agent, especially in a one-pot procedure where the starting aldehyde is present. Weaker reducing agents are often preferred as they selectively reduce the more reactive iminium ion over the starting carbonyl compound. libretexts.org

A study on the reduction of the related compound 2-((phenylimino)methyl)phenol successfully utilized sodium borohydride (B1222165) (NaBH₄) to yield 2-((phenylamino)methyl)phenol. capes.gov.br The choice of reducing agent is critical and depends on whether the reaction is performed stepwise or as a one-pot synthesis.

| Reducing Agent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol (B145695) solvent; often used in a two-step process. | Can reduce aldehydes/ketones; less suitable for one-pot reactions unless conditions are controlled. | capes.gov.br |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or Ethanol, often with a catalytic amount of acid (e.g., AcOH). | Weaker reductant; ideal for one-pot syntheses as it selectively reduces iminium ions over carbonyls. Can generate toxic HCN. | libretexts.org |

| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) or Tetrahydrofuran (THF). | Mild and selective, does not readily reduce aldehydes or ketones. Less toxic than NaBH₃CN. | libretexts.org |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Nickel catalyst; various pressures. | "Green" method, producing water as the only byproduct. Can sometimes lead to over-reduction of other functional groups. | libretexts.org |

While the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C(aryl)-N bonds between aryl halides and amines, it is not directly applicable to forming the anilinobenzyl linkage in the target compound, which requires a C(benzyl)-N bond. libretexts.orgwikipedia.org

However, a related strategy known as palladium-catalyzed N-alkylation of amines with alcohols offers a potential route. mdma.ch This "borrowing hydrogen" methodology involves the temporary oxidation of a benzylic alcohol (like salicyl alcohol, a derivative of o-cresol) to its corresponding aldehyde by the palladium catalyst. researchgate.netresearchgate.net This aldehyde then condenses with the amine (4-iodoaniline) to form an imine in situ, which is subsequently reduced by the palladium hydride species generated in the initial oxidation step. This approach is atom-economical, producing only water as a byproduct. mdma.ch Research has shown that iron oxide-supported palladium catalysts can effectively facilitate the N-alkylation of various anilines with benzyl (B1604629) alcohols. mdma.chresearchgate.net This method avoids the use of pre-synthesized aldehydes or toxic alkyl halides. mdma.ch

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include the choice of catalyst, solvent, temperature, and reaction time.

For multi-component reactions like the Mannich synthesis, a systematic screening of conditions is often necessary. In related syntheses, various catalysts and solvents have been explored. For instance, in a study optimizing a catalytic reaction for a diphenylamine (B1679370) derivative, parameters such as reactant ratios, solvent (xylene), temperature (160 °C), and catalyst loading (5 wt% Pd/C) were systematically adjusted to maximize yield. osti.gov The study found that the choice of solvent and the molar ratio of reactants played a significant role in promoting the desired condensation and subsequent reaction steps. osti.gov

One-pot syntheses combining oxidation and condensation/cyclization steps have also been optimized. In one such case for producing 4-quinolones, a screening of iron catalysts, oxidants, and solvents found that Fe(OTs)₃·6H₂O with di-tert-butyl peroxide in DMSO under a nitrogen atmosphere provided the best results. mdpi.com These examples highlight that the optimal conditions are highly specific to the chosen synthetic route.

| Parameter | Variables to Consider | Potential Impact |

|---|---|---|

| Catalyst | Acid (e.g., HCl, AcOH), Base (e.g., piperidine), or Metal-based (e.g., Pd/C, Fe(OTs)₃). | Affects reaction rate, selectivity, and mechanism (e.g., imine formation, hydrogen borrowing). |

| Solvent | Protic (e.g., Ethanol, Water), Aprotic (e.g., Toluene (B28343), DMSO, THF). | Influences reactant solubility, reaction rate, and can participate in the reaction mechanism. |

| Temperature | Room temperature to reflux conditions (e.g., 80-160 °C). | Controls reaction kinetics; higher temperatures can increase rate but may also promote side reactions. |

| Reactant Stoichiometry | Equimolar amounts or an excess of one reactant. | Can be adjusted to drive the reaction to completion and maximize the yield of the desired product. |

Purification and Isolation Protocols for Target Compound and Intermediates

Following the synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, catalysts, and byproducts. The progress of the reaction and the purity of the final product are typically monitored by Thin-Layer Chromatography (TLC). mdma.chnih.gov

Common purification techniques for Mannich bases and related phenolic compounds include:

Recrystallization: This is a primary method for purifying solid products. The crude product is dissolved in a hot solvent in which it is highly soluble, and then cooled to allow the pure compound to crystallize out, leaving impurities in the solution. For similar Mannich bases, ethanol or aqueous ethanol has been used effectively as a recrystallization solvent. nih.govnih.gov

Column Chromatography: This technique is used to separate the target compound from a mixture based on its differential adsorption to a stationary phase (commonly silica (B1680970) gel). A solvent system, often a mixture like hexane (B92381) and ethyl acetate, is used as the mobile phase to elute the components. mdma.ch For phenolic compounds, which can be acidic, care must be taken in selecting the stationary and mobile phases to avoid streaking or irreversible binding.

Acid-Base Extraction: Given the basicity of the amine group and the acidity of the phenolic group, the target compound is amphoteric. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid to remove non-basic impurities, or with a dilute base to remove non-acidic impurities. However, this must be done carefully to avoid undesired salt formation of the product itself.

Distillation: For phenolic compounds, distillation is a common industrial purification method to remove both lower and higher boiling impurities. rsc.org However, for a relatively high molecular weight, thermally sensitive compound like this compound, this may require vacuum distillation to prevent decomposition.

The choice of purification method will depend on the scale of the reaction and the nature of the impurities present. Often, a combination of these techniques is required to achieve high purity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular connectivity and environment of each atom can be constructed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in alpha-(4-Iodoanilino)-ortho-cresol gives a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the two aromatic rings resonate in the downfield region, typically between 110 and 160 ppm. The carbon atom bearing the iodine in the 4-iodoaniline (B139537) ring is found at a characteristic chemical shift, influenced by the heavy atom effect of iodine. The carbon attached to the hydroxyl group in the ortho-cresol ring (C-OH) and the carbon attached to the amino group (C-N) also have distinct chemical shifts. The quaternary carbons in the aromatic rings generally show weaker signals compared to the protonated carbons.

The methylene (B1212753) carbon (-CH2-) signal appears in the aliphatic region of the spectrum. The methyl (-CH3) carbon of the ortho-cresol ring resonates at a higher field, typically around 15-20 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-OH (o-cresol) | ~153 |

| Aromatic (o-cresol) | ~131, ~127, ~123, ~120, ~114 |

| C-N (4-iodoaniline) | ~147 |

| Aromatic (4-iodoaniline) | ~138, ~115 |

| C-I (4-iodoaniline) | ~80 |

| Methylene (-CH2-) | ~48 |

| Methyl (-CH3) | ~15.7 |

Note: The assignments are approximate and would require two-dimensional NMR techniques for definitive confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). youtube.com In the case of this compound, COSY would be instrumental in confirming the connectivity of the protons within the ortho-cresol and 4-iodoaniline rings. For example, cross-peaks would be observed between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). youtube.com It allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the methylene proton signal would show a correlation to the methylene carbon signal, and each aromatic proton signal would correlate to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com HMBC is crucial for establishing the connectivity across quaternary carbons and between different functional groups. For example, a correlation between the methylene protons and the quaternary carbons of both aromatic rings would definitively confirm the linkage between the ortho-cresol and 4-iodoaniline moieties through the methylene bridge. Correlations from the methyl protons to the aromatic carbons of the cresol (B1669610) ring would further solidify the assignments.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups. The FTIR spectrum of this compound would display a series of absorption bands corresponding to the various vibrational modes of its constituent bonds.

Key expected vibrational frequencies include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

N-H Stretch: A sharp to medium absorption band around 3350-3450 cm⁻¹ corresponds to the stretching vibration of the secondary amine (N-H) group.

C-H Aromatic Stretch: Multiple sharp bands are typically observed just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹).

C-H Aliphatic Stretch: Absorption bands for the methylene (-CH2-) and methyl (-CH3) groups appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Aromatic Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

C-N Stretch: The stretching vibration of the aromatic amine C-N bond typically appears in the 1250-1360 cm⁻¹ region.

C-O Stretch: The C-O stretching of the phenolic hydroxyl group is expected to produce a strong band in the range of 1180-1260 cm⁻¹.

C-I Stretch: The carbon-iodine bond stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.

The presence and position of these characteristic bands in the FTIR spectrum provide strong evidence for the presence of the key functional groups in the synthesized molecule.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR and is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide additional structural information.

The symmetric stretching vibrations of the aromatic rings, which are often weak in the IR spectrum, can give rise to strong signals in the Raman spectrum.

The C-I stretching vibration, while sometimes difficult to observe in FTIR, can be more readily identified in the Raman spectrum.

The skeletal vibrations of the entire molecule can also be observed, providing a unique fingerprint for the compound.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of organic molecules. For α-(4-Iodoanilino)-ortho-cresol, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₃H₁₂INO). The presence of a single iodine atom is significant, as iodine is monoisotopic (¹²⁷I), meaning it will not give rise to the characteristic isotopic patterns seen with chlorine or bromine.

The fragmentation of α-(4-Iodoanilino)-ortho-cresol under electron ionization (EI) is predicted to follow pathways characteristic of both aromatic amines and phenols. Cleavage of the C-N bond, an alpha-cleavage, is a common fragmentation pathway for amines and would result in fragments corresponding to the iodoanilino and cresol moieties. sielc.com The loss of the methyl group from the cresol ring is also a plausible fragmentation step.

Due to the absence of a published mass spectrum for α-(4-Iodoanilino)-ortho-cresol, the mass spectrum of a related compound, 2-amino-4-methylphenol (B1222752) (2-amino-p-cresol), provides insight into the expected fragmentation. In its mass spectrum, the molecular ion peak is observed at m/z 123. nih.gov

Table 1: Prominent Peaks in the Mass Spectrum of the Analogous Compound 2-Amino-4-methylphenol

| m/z | Interpretation |

| 123 | Molecular Ion [M]⁺ |

| 122 | [M-H]⁺ |

| 108 | Loss of CH₃ |

| 94 | Loss of CO and H |

| 77 | Phenyl cation |

Data sourced from publicly available spectral databases for 2-amino-4-methylphenol. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The UV-Vis spectrum of α-(4-Iodoanilino)-ortho-cresol is expected to be dominated by π → π* transitions associated with the aromatic rings and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. researchgate.netnih.gov

The conjugation between the two aromatic rings through the amino bridge will likely result in a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual chromophores of 4-iodoaniline and ortho-cresol. The spectrum of o-cresol (B1677501) in various solvents shows absorption peaks that can be influenced by the polarity of the solvent. researchgate.neteuropa.eu For instance, in non-aromatic solvents, o-cresol typically exhibits broad double peaks in the range of 260-280 nm, which are attributed to π → π* transitions. europa.eu The presence of the amino group and the iodine atom in α-(4-Iodoanilino)-ortho-cresol would further modify these transitions. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic rings, leading to additional n → π* transitions. researchgate.net The UV spectrum of 4-amino-3-methylphenol, a related aminocresol, is sometimes analyzed at wavelengths around 272 nm and 295 nm. nih.gov

Table 2: Expected Electronic Transitions and Absorption Regions for α-(4-Iodoanilino)-ortho-cresol

| Transition Type | Chromophore | Expected Wavelength Region (nm) |

| π → π | Phenyl rings | 250 - 300 |

| n → π | Amino group (-NH-) | > 300 |

| n → π* | Hydroxyl group (-OH) | ~ 270 |

This table is predictive, based on the analysis of related functional groups and compounds. researchgate.netnih.govresearchgate.neteuropa.eunih.gov

Single Crystal X-ray Diffraction Analysis of Related Analogues for Solid-State Conformation

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for α-(4-Iodoanilino)-ortho-cresol has not been reported, analysis of related analogues provides valuable insights into its likely conformation.

The synthesis of N-arylated aminophenols is a well-established field, and the structures of these products are of significant interest. researchgate.net The crystal structure of 2-aminophenol (B121084) reveals intra- and intermolecular hydrogen bonding. For α-(4-Iodoanilino)-ortho-cresol, it is expected that the dihedral angle between the two aromatic rings will be a key conformational feature, influenced by steric hindrance and potential intramolecular hydrogen bonding between the amino N-H and the hydroxyl O-H group.

The crystal structure of 4-[(E)-(4-nitrobenzylidene)amino]phenol, which also contains two linked aromatic rings, shows significant dihedral angles between the rings. In one of its determined molecular structures, the dihedral angle is 32.30 (13)°. This suggests that the two rings in α-(4-Iodoanilino)-ortho-cresol are unlikely to be coplanar. The presence of the bulky iodine atom would also play a role in the crystal packing.

Table 3: Crystallographic Data for the Analogous Compound 4-[(E)-(4-nitrobenzylidene)amino]phenol

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.039 (3) |

| b (Å) | 15.698 (3) |

| c (Å) | 16.039 (4) |

| α (°) | 65.68 (2) |

| β (°) | 70.38 (2) |

| γ (°) | 77.29 (2) |

| V (ų) | 2611.8 (10) |

Data from the crystallographic study of 4-[(E)-(4-nitrobenzylidene)amino]phenol.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the geometric and electronic properties of molecules like alpha-(4-Iodoanilino)-ortho-cresol. These calculations provide insights into the molecule's stable conformations, the distribution of its electrons, and its potential reactivity.

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its various spatial arrangements, or conformers. For this compound, this involves examining the rotation around the single bonds, particularly the C-N and C-C bonds of the bridging methylene (B1212753) group. By calculating the potential energy for each conformation, the most stable, or minimized energy, structure can be identified. This lowest energy conformer represents the most likely spatial orientation of the molecule under normal conditions. The geometry of the 67 phenols and anilines in a related study was optimized using the DFT method with the B3LYP functional and the 6-31G(d) basis set.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. numberanalytics.comlibretexts.orgwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net For related phenolic compounds, DFT calculations have been used to determine these orbital energies and predict reactivity. researchgate.net In a study of phenol (B47542) derivatives, quantum chemical reactivity descriptors, including HOMO and LUMO energies, were used to develop QSAR models. nih.gov

Table 1: Frontier Molecular Orbital Data for a Representative Phenolic Compound

| Parameter | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of different electrostatic potential on the molecule's surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions would likely be concentrated around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often found around hydrogen atoms, particularly the hydroxyl and amine protons.

Green Regions: Denote areas of neutral or near-zero potential.

The MEP map provides a visual guide to the molecule's reactivity, highlighting the sites most likely to engage in intermolecular interactions. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Related Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery and environmental toxicology to predict the activity of new compounds. nih.govresearchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that represent different aspects of a molecule's structure and properties. nih.gov For aniline (B41778) and phenol derivatives, a wide range of descriptors can be calculated, including:

Constitutional Descriptors: Molecular weight, number of atoms, number of rotatable bonds.

Topological Descriptors: Describe the connectivity of atoms in the molecule, such as the Wiener index.

Quantum Chemical Descriptors: Derived from computational chemistry calculations (like DFT), these include HOMO and LUMO energies, dipole moment, and Mulliken charges.

Physicochemical Descriptors: Such as lipophilicity (logP) and polar surface area.

Once a large pool of descriptors is calculated, statistical methods like Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and Artificial Neural Networks (ANN) are employed to select the most relevant descriptors that best correlate with the observed biological activity. For instance, in studies of phenolic compounds, descriptors related to electronic properties and molecular size have been found to be significant in predicting their antioxidant or toxicological activities. researchgate.netnih.gov The goal is to develop a robust and predictive QSAR model that can accurately estimate the activity of new, untested aniline and phenol derivatives. nih.gov

Table 2: Common Descriptors Used in QSAR Studies of Phenolic and Aniline Compounds

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Rotatable Bonds |

| Topological | Wiener Index, Balaban Index |

| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges |

| Physicochemical | LogP, Polar Surface Area (PSA) |

Statistical Validation of Predictive Models

In the realm of computational chemistry, predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are crucial for estimating the biological activity or properties of a compound. The reliability of these models hinges on rigorous statistical validation. While no specific predictive models for this compound have been published, any future development would necessitate a suite of validation metrics.

Internal validation techniques like cross-validation (including leave-one-out and leave-many-out approaches) and bootstrapping are initially employed to assess the robustness and stability of a model built on a specific dataset. For external validation, the model's predictive power is tested on an independent set of compounds not used during model development. Key statistical parameters for validation would include the coefficient of determination (R²), cross-validated R² (Q²), and the root mean square error (RMSE). A high R² and Q² (typically > 0.6) and a low RMSE would indicate a model with good predictive capacity.

Table 1: Key Statistical Metrics for Predictive Model Validation

| Metric | Description | Acceptable Value |

| R² | Coefficient of determination; proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² | Cross-validated R²; a measure of the predictive ability of the model. | > 0.6 |

| RMSE | Root Mean Square Error; the standard deviation of the residuals (prediction errors). | As low as possible |

Reaction Mechanism Elucidation via Computational Pathways

Understanding the potential chemical reactions of this compound is fundamental to predicting its stability, synthesis, and metabolic fate. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out reaction pathways. These studies involve calculating the energies of reactants, transition states, and products to determine the most energetically favorable reaction mechanism.

For instance, a hypothetical study could investigate the mechanism of oxidation of the phenolic hydroxyl group or the substitution reactions at the iodinated phenyl ring. By modeling the potential energy surface, researchers can identify the transition state structures and calculate the activation energies, providing insights into reaction kinetics. Such computational explorations can guide synthetic chemists in optimizing reaction conditions and can help in predicting potential metabolites in a biological system.

Molecular Docking Studies for Potential Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting how a small molecule like this compound might interact with a protein target.

In a hypothetical molecular docking study, this compound could be docked into the active site of a relevant enzyme, for example, a kinase or a synthase, to explore its potential as an inhibitor. The docking algorithm would sample a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function would estimate the binding affinity for each pose.

The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (given the presence of iodine). For example, the phenolic hydroxyl group and the secondary amine could act as hydrogen bond donors or acceptors, while the aromatic rings could engage in pi-pi stacking or hydrophobic interactions. The iodine atom could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Table 2: Potential Intermolecular Interactions in Molecular Docking

| Interaction Type | Potential Participating Groups in this compound |

| Hydrogen Bonding | Phenolic hydroxyl group, Secondary amine |

| Hydrophobic Interactions | Phenyl ring, Cresol (B1669610) ring |

| Pi-Pi Stacking | Phenyl ring, Cresol ring |

| Halogen Bonding | Iodine atom |

While specific experimental data on this compound is not currently available in the public domain, these established computational methodologies provide a robust framework for predicting its chemical and biological properties. Future research that combines these theoretical investigations with experimental validation will be crucial to fully characterize this compound and unlock its potential applications.

Reactivity and Derivatization Chemistry of the Anilinophenol Scaffold

Reactions Involving the Phenolic Hydroxyl Group

Key reactions involving the phenolic hydroxyl group include:

Etherification: The hydroxyl group can be readily converted into an ether. Under basic conditions (e.g., using sodium hydride or potassium carbonate to deprotonate the phenol), the resulting phenoxide can react with various alkylating agents, such as alkyl halides or sulfates, to form the corresponding ether derivatives. This modification can be used to protect the hydroxyl group or to introduce new functionalities.

Esterification: Acylation of the phenolic hydroxyl group to form esters is another common transformation. This can be achieved using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.

Silylation: To enhance volatility for gas chromatography or to serve as a protecting group, the hydroxyl group can be converted into a silyl (B83357) ether using silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

The reactivity of the hydroxyl group is also a key factor in the antioxidant properties of phenolic compounds, as it can donate a hydrogen atom to neutralize free radicals. researchgate.net

Transformations at the Secondary Amine Linkage

The secondary amine that links the 4-iodoaniline (B139537) and ortho-cresol moieties is another key functional handle for derivatization. Its nucleophilic character allows it to participate in a variety of bond-forming reactions.

N-Alkylation and N-Arylation: The amine can be alkylated using alkyl halides, although care must be taken to avoid over-alkylation. It can also participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form tertiary amines with additional aryl or heteroaryl substituents.

N-Acylation: The secondary amine readily reacts with acyl chlorides or anhydrides to form stable amide derivatives. This transformation is often used to introduce a wide range of functional groups and can alter the electronic properties and conformation of the molecule.

Derivatization with Pyrylium Salts: Reagents such as 2,4,6-trimethylpyrylium (TMPy) salts can specifically target and modify primary or secondary amine groups, creating positively charged pyridinium (B92312) derivatives that can be useful for analytical purposes like mass spectrometry. mdpi.com

Modulating Reactivity at the alpha-Methyl Position

The proper IUPAC name for alpha-(4-Iodoanilino)-ortho-cresol is 2-(((4-iodophenyl)amino)methyl)phenol, indicating the presence of a methylene (B1212753) (-CH2-) bridge rather than a methyl group at the alpha position. This benzylic position is activated by both the adjacent electron-rich phenolic ring and the nitrogen atom.

Reactivity at this site could potentially include:

Oxidation: The benzylic C-H bonds are susceptible to oxidation under appropriate conditions, which could lead to the formation of an amide by cleavage of the C-N bond or potentially a ketone if the amine were first converted to a different group.

Substitution: While less common, radical substitution at the benzylic position could be initiated under specific photochemical or thermal conditions.

Reactions of the Iodo-Substituent and its Role in Further Functionalization

The iodine atom on the aniline (B41778) ring is arguably one of the most valuable functional groups for extensive derivatization. Aryl iodides are highly prized substrates for a multitude of transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of new carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions involving the iodo-substituent include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds, allowing for the attachment of various aryl, heteroaryl, or alkyl groups.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes, providing a method to introduce vinyl groups.

Sonogashira Coupling: A powerful method for forming C-C triple bonds by coupling the aryl iodide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form new C-N bonds, enabling the synthesis of more complex diaryl- or alkyl-arylamines.

Carbonylative Couplings: Introduction of a carbonyl group by reacting the aryl iodide with carbon monoxide and a suitable nucleophile (e.g., an alcohol or amine) under palladium catalysis.

The versatility of the iodo-substituent makes it a cornerstone for building molecular diversity from the basic anilinophenol scaffold.

Table 1: Potential Derivatization Reactions at the Iodo-Substituent

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl) | Biaryl derivative |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | C-C (Alkynyl-Aryl) | Aryl-alkyne derivative |

| Heck Coupling | H₂C=CHR | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | C-C (Vinyl-Aryl) | Styrene derivative |

| Buchwald-Hartwig Amination | R₂NH | Pd Catalyst + Ligand (e.g., BINAP) + Base | C-N | Diaryl- or Triaryl-amine derivative |

Oxidative Behavior of Phenolic and Aniline Moieties

Both the phenol (B47542) and aniline components of the scaffold are susceptible to oxidation. medchemexpress.comrsc.org The oxidation of these moieties has been studied extensively, often revealing complex reaction pathways. researchgate.netrsc.org

Phenolic Oxidation: The phenol group can undergo one-electron oxidation to form a phenoxyl radical. This radical is resonance-stabilized, and its fate depends on the reaction conditions. It can dimerize, polymerize, or react with other molecules. The presence of multiple hydroxyl groups generally increases antioxidant activity by enhancing the ability to donate hydrogen atoms and stabilize the resulting radical. nih.govresearchgate.net

Aniline Oxidation: The aniline moiety can also be oxidized, typically forming radical cations or nitrenium ions, which can lead to the formation of colored polymeric products (e.g., aniline black).

Exploration of Cyclization and Annulation Reactions to Form Novel Ring Systems

The structure of this compound is pre-organized for intramolecular cyclization reactions, which are efficient methods for constructing new ring systems. scripps.edu Annulation refers to the process of building a new ring onto a pre-existing molecular framework.

Potential cyclization pathways include:

Oxidative Cyclization: In the presence of an appropriate oxidant, intramolecular coupling between the phenolic oxygen and the aniline ring, or between the aniline nitrogen and the phenol ring, could occur. For example, an intramolecular C-O or C-N bond formation could lead to the synthesis of dibenzoxazepine (B10770217) or related heterocyclic systems.

Pictet-Spengler Type Reaction: A variation of the Pictet-Spengler reaction could be envisioned. If the methylene bridge were first oxidized to an iminium ion, the electron-rich phenol ring could attack it in an intramolecular electrophilic substitution reaction, leading to a new fused heterocyclic ring system.

Cyclization via the Iodo-Substituent: The iodo group can be used to initiate cyclization. For instance, after an N-acylation or N-alkylation reaction at the secondary amine with a group containing a suitable terminal functional group (like an alkyne or alkene), an intramolecular Heck or Sonogashira reaction could be performed to forge a new macrocycle or fused ring.

These cyclization strategies offer pathways to convert the linear anilinophenol scaffold into more rigid and complex three-dimensional structures.

Mechanistic Insights into Biological Interactions Non Clinical Focus

Investigations into Molecular Mechanisms of Action in Model Systems

The molecular mechanisms of action for anilino and cresol (B1669610) derivatives are often investigated in cancer cell lines and other model systems to understand their effects on cellular processes. For instance, derivatives of anilino compounds have been designed and synthesized to act as inhibitors of key signaling proteins like the epidermal growth factor receptor (EGFR). researchgate.net Molecular docking studies of these compounds reveal that they can target the ATP-binding pocket of EGFR, a critical region for its kinase activity. researchgate.net This interaction can lead to the inhibition of cancer cell proliferation. researchgate.net

Furthermore, studies on aniline (B41778) derivatives have explored their potential therapeutic effects in conditions like heart failure using ischemia/reperfusion injury models in rats. nih.gov The biological activity observed in these models suggests that the aniline scaffold can serve as a basis for developing compounds with specific cellular effects, potentially through novel molecular mechanisms that differ from existing drugs. nih.gov The presence of the cresol group, a known phenolic compound, also suggests potential antioxidant activities. Phenolic compounds are known to scavenge free radicals, and this activity is dependent on the structure of the compound, including the number and position of hydroxyl groups. researchgate.net

Studies on Protein-Ligand Binding Characteristics of Analogues

The binding of small molecules to proteins is a cornerstone of their biological function. For analogues of alpha-(4-Iodoanilino)-ortho-cresol, protein binding is a key determinant of their activity. For example, p-cresol (B1678582) and its metabolite p-cresyl sulfate (B86663) are known to bind to human serum albumin (HSA), the most abundant protein in blood plasma. nih.govresearchgate.net Studies using techniques like microcalorimetry and ultrafiltration have shown that this binding is moderate and primarily driven by van der Waals interactions. researchgate.netresearchgate.net Modeling suggests that albumin has both high- and low-affinity binding sites for these cresol derivatives. nih.gov

The anilino group also contributes significantly to protein binding. For instance, 9-anilinoacridines are well-studied DNA intercalators, and molecular modeling studies have shown how substitutions on the anilino ring can affect their interaction with DNA sequences. nih.gov These studies indicate that the spatial arrangement of the anilino ring within the binding site is crucial for its activity. nih.gov Therefore, the combination of the anilino and cresol moieties in this compound likely results in complex protein-binding characteristics, influenced by both hydrophobic and potential hydrogen-bonding interactions.

Enzyme Inhibition and Modulation Studies (e.g., relevant to metabolic pathways)

Anilino compounds have been extensively studied as enzyme inhibitors, particularly in the context of protein kinases. A series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones were evaluated for their ability to inhibit the checkpoint kinase Wee1 and the non-receptor kinase c-Src. nih.gov These studies revealed that the compounds were generally more potent against c-Src, but modifications to the anilino ring could alter this selectivity. nih.gov

Aniline itself has been shown to act as a substrate inhibitor of hepatic microsomal aniline p-hydroxylase, an enzyme involved in its own metabolism. nih.gov This suggests that anilino-containing compounds could modulate the activity of cytochrome P450 enzymes. Furthermore, 1-anilino-8-naphthalene sulfonate has been identified as a competitive inhibitor of yeast glyceraldehyde-3-phosphate dehydrogenase, competing with the coenzyme NAD. nih.gov These examples highlight the potential of the anilino scaffold to interact with and inhibit a variety of enzymes. The cresol component could also influence interactions with metabolic enzymes, although specific inhibitory roles are less well-documented in the context of the combined molecule.

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Recognition

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For anilino compounds, SAR studies have provided detailed insights into the features required for specific biological effects. For example, in the context of EGFR inhibitors, the 4-anilino core is a key pharmacophore, and substitutions on this core can determine the selectivity for different receptor tyrosine kinases. researchgate.net

The antioxidant activity of phenolic and aniline compounds is also highly dependent on their structure. researchgate.net The number and position of active groups (hydroxyl or amino) play a significant role. For phenolic compounds, the ortho position of a substituent is often associated with higher activity due to the potential for intramolecular hydrogen bonding. researchgate.net In the case of this compound, the ortho-position of the hydroxyl group on the cresol ring could therefore be a key determinant of its activity.

The biological activity of N-(4-hydroxyphenyl)retinamide (fenretinide) and its structural components has also been investigated. nih.gov This research suggests that the p-methylaminophenol portion of fenretinide (B1684555) is crucial for its antioxidant and antiproliferative activities. nih.gov This further underscores the importance of the substituted aniline moiety in conferring biological function.

Table 1: Summary of Structure-Activity Relationship Findings for Anilino and Phenolic Compounds

| Compound Class | Biological Activity | Key Structural Features | Reference(s) |

| 4-Anilino Compounds | EGFR Inhibition | 4-Anilino core, substitutions on the anilino ring | researchgate.net |

| Phenolic Compounds | Antioxidant Activity | Number and ortho-position of hydroxyl groups | researchgate.net |

| Anilino Compounds | Antioxidant Activity | Number and position of amino groups | researchgate.net |

| N-(4-hydroxyphenyl)retinamide Analogues | Anticancer & Antioxidant | p-Methylaminophenol structure | nih.gov |

| 2-Anilino-pyridopyrimidinones | Kinase Inhibition | Substituents on the anilino ring influence selectivity | nih.gov |

Influence of Molecular Structure on Intermolecular Interactions in Biochemical Contexts

Studies on the interactions of cresol with other molecules have shown the importance of hydroxyl and methyl groups in forming hydrogen bonds and other electrostatic interactions. researchgate.net The position of the methyl group (ortho, meta, or para) affects the nature of these interactions. researchgate.net In the context of protein binding, phenol (B47542) and m-cresol (B1676322) have been shown to associate with aromatic side chains at the dimer-dimer interfaces of the insulin (B600854) hexamer. nih.gov

The presence of an iodine atom on the anilino ring introduces a large, polarizable halogen atom that can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. The crystal structures of other substituted organic molecules reveal that weak electrostatic interactions, such as N⋯H–C and C–H⋯π, can be significant in the absence of strong hydrogen bond donors. rsc.orgresearchgate.net Therefore, the combination of the anilino and cresol moieties, along with the iodo-substituent, likely leads to a complex interplay of hydrogen bonding, van der Waals forces, π-stacking, and potentially halogen bonding in its interactions with biological macromolecules.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Synthon or Intermediate in Multi-step Organic Syntheses

In the field of organic synthesis, the strategic value of a molecule is often determined by its capacity to serve as a synthon—a building block that can be strategically incorporated into a larger, more complex molecular architecture. Alpha-(4-Iodoanilino)-ortho-cresol is well-suited for this role due to the orthogonal reactivity of its functional groups.

The key features that define its utility as an intermediate are:

The Aryl Iodide: The iodine atom on the aniline (B41778) ring is a powerful handle for modern cross-coupling reactions. It can readily participate in palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds at this specific position, enabling the connection of this entire scaffold to other molecular fragments. 4-Iodoaniline (B139537) itself is a common reagent in such transformations. nih.govnih.gov

The Phenolic Hydroxyl Group: The hydroxyl group can be converted into an ether or ester, or it can be used to direct ortho-lithiation to introduce other substituents onto the cresol (B1669610) ring. Its presence is also crucial for syntheses where a phenol (B47542) moiety is a key structural or functional element. rsc.org

The Secondary Amine: The nitrogen atom can undergo N-alkylation or N-acylation. More significantly, the entire aminomethylphenol structure is a classic Mannich base, which can be a precursor in various cyclization and condensation reactions.

This combination of reactive sites allows for a stepwise and controlled functionalization. For example, one could first perform a Suzuki coupling at the iodide position, then form an ether at the phenolic oxygen, and finally acylate the secondary amine, all in a single multi-step sequence starting from this one intermediate. Such synthetic strategies are fundamental to building complex molecules like pharmaceuticals and natural products. nih.govresearchgate.netrsc.org

Potential in Combinatorial Chemistry for Library Generation of Analogues

Combinatorial chemistry is a powerful strategy used, particularly in drug discovery, to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.govresearchgate.net These libraries are then screened for biological activity to identify lead compounds. The suitability of a central scaffold for combinatorial synthesis depends on its ability to be easily and reliably modified with a diverse set of reactants.

This compound is an excellent candidate for a core scaffold in combinatorial library generation due to its three distinct points of diversification:

The Aryl Iodide: This position can be reacted with a library of boronic acids (via Suzuki coupling) or terminal alkynes (via Sonogashira coupling) to introduce a wide variety of substituents.

The Phenolic -OH: This group can be reacted with a library of alkyl halides or acyl chlorides to generate a series of ethers or esters.

The Secondary Amine (-NH-): This site can be functionalized with a library of aldehydes (via reductive amination) or isocyanates to form a diverse set of tertiary amines or ureas, respectively.

By systematically combining different building blocks at each of these three positions, a vast and diverse library of analogues can be generated from the single parent compound. For instance, reacting the scaffold with 10 different boronic acids, 10 different alkyl halides, and 10 different aldehydes could theoretically produce 10 x 10 x 10 = 1,000 unique compounds. This approach allows for the efficient exploration of the chemical space around the core structure to optimize properties like target binding or cell permeability. rsc.orgrsc.orgnih.gov

Precursor for Advanced Polymeric Materials (e.g., polybenzoxazines, polyanilines)

The structure of this compound makes it a promising precursor for synthesizing high-performance polymers like polybenzoxazines and substituted polyanilines.

Polybenzoxazines: Polybenzoxazines are a class of phenolic resins known for their high thermal stability, low water absorption, and excellent mechanical and dielectric properties. They are typically formed from the ring-opening polymerization of benzoxazine (B1645224) monomers. kpi.ua These monomers are synthesized via a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde (B43269). kpi.uanih.gov

The molecule this compound can be viewed as a pre-formed Mannich base, which is a key intermediate in the synthesis of benzoxazine monomers. nih.gov Specifically, it is the product of the reaction between o-cresol (B1677501), 4-iodoaniline, and formaldehyde. The presence of the secondary amine is crucial, as secondary amines can react with phenols and formaldehyde to form the core structure needed for benzoxazine ring formation. nih.govresearchgate.netfrontiersin.org By reacting this compound with an additional equivalent of formaldehyde, a benzoxazine ring can be formed. The resulting monomer, containing a pendant iodo-phenyl group, can then undergo thermal ring-opening polymerization to yield a polybenzoxazine. The iodine atom would provide a site for post-polymerization modification, allowing for the tuning of the final polymer's properties.

Polyanilines: Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. nih.gov The properties of PANI can be significantly altered by introducing substituents onto the aniline monomer. researchgate.net

This compound could be incorporated into polyaniline structures through the oxidative polymerization of its aniline moiety. researchgate.netdoi.org While the bulky ortho-cresol group might sterically hinder polymerization to some extent, the resulting copolymer would have significantly different properties compared to unsubstituted PANI. The presence of the halogen substituent is known to affect the electronic properties and solubility of the resulting polymer. researchgate.netdoi.org Furthermore, the phenolic groups could introduce new functionalities, such as improved solubility in certain solvents or the ability to form hydrogen bonds, influencing the polymer's morphology and processability. scribd.comnih.govrsc.orgresearchgate.net

| Polymer Type | Role of this compound | Potential Advantage |

| Polybenzoxazine | Precursor to a functionalized benzoxazine monomer. nih.govacs.org | Introduces an iodine atom for post-polymerization modification; enhances thermal stability. |

| Polyaniline | A substituted monomer for copolymerization. researchgate.netresearchgate.netdoi.org | Improves solubility and allows for tuning of electronic and physical properties. nih.gov |

Development of Novel Dyes and Pigments from Related Phenol and Aniline Scaffolds

The core structure of this compound contains both a phenol and an aromatic amine, which are the fundamental building blocks for a vast array of synthetic dyes, particularly azo dyes. britannica.comresearchgate.net Aniline-based dyes were among the first synthetic colorants and revolutionized the textile industry in the 19th century. fitnyc.edusciencemuseum.org.uk

The general synthesis of azo dyes involves two key steps:

Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Azo Coupling: The highly reactive diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol or another aniline. britannica.com

The aniline portion of this compound could theoretically be further functionalized to a primary amine and then diazotized. However, it is more likely that related scaffolds, specifically 4-iodoaniline and o-cresol, would be used as separate components in a dye synthesis. For example, 4-iodoaniline can be diazotized and then coupled with various phenolic or naphtholic compounds to produce a range of colored azo dyes. researchgate.net The presence of the iodine atom would influence the final color (hue) of the dye and could potentially improve properties like lightfastness. Research has shown that various substituted phenols and anilines are used to create dyes with specific colors and properties for materials like leather and textiles. redalyc.orgresearchgate.netunam.mxresearchgate.netresearchgate.net

Application in Chemical Sensing and Analytical Method Development

The functional groups within this compound make it and its derivatives suitable for applications in chemical sensing and as analytes in analytical methods.

Chemical Sensing: Chemical sensors operate by interacting with a target analyte to produce a measurable signal. The phenol and aniline moieties are known to be active components in chemical sensors.

Phenolic Group: The hydroxyl group can act as a hydrogen bond donor and can be deprotonated, making it sensitive to pH changes. It can also chelate with metal ions, which can cause a change in the molecule's fluorescence or absorbance spectrum, forming the basis for an optical sensor.

Aniline Moiety: The nitrogen atom's lone pair of electrons can also coordinate with metal ions or interact with acidic vapors. Polyaniline derivatives are widely used in sensors for gases like ammonia, where the interaction with the gas changes the polymer's conductivity. scribd.comnih.govrsc.orgresearchgate.netmdpi.com

The combination of both a phenol and an aniline in one molecule allows for potential synergistic binding effects, where the molecule can interact with an analyte through multiple points, possibly leading to higher sensitivity and selectivity. nih.gov

Analytical Method Development: The analysis of aromatic amines and phenols is important in environmental monitoring and industrial quality control. The structure of this compound makes it amenable to common analytical techniques.

High-Performance Liquid Chromatography (HPLC): Molecules containing aromatic rings, such as this one, are chromophoric, meaning they absorb ultraviolet (UV) light. This property allows for their detection and quantification using an HPLC system equipped with a UV detector. sielc.com Standard methods exist for the analysis of aniline and its derivatives, and a reversed-phase HPLC method could be readily developed to separate and quantify this compound from related compounds or impurities. epa.gov

Gas Chromatography (GC): While the molecule's polarity and relatively high boiling point might require derivatization to improve its volatility, GC with a nitrogen-phosphorus detector (NPD), which is highly sensitive to nitrogen-containing compounds, would be a suitable technique for its analysis. epa.gov

The development of such validated analytical methods is crucial for quality control if the compound were to be used as an intermediate in pharmaceutical or materials manufacturing.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Analogues

Rational Design and Synthesis of Derivatives with Targeted Structural Modifications

The rational design of derivatives of alpha-(4-Iodoanilino)-ortho-cresol involves a strategic approach to modify its chemical scaffold to enhance desired properties, be it biological activity, selectivity, or physicochemical characteristics. This process typically begins with the identification of key structural motifs within the parent molecule: the iodinated aniline (B41778) ring, the ortho-cresol unit, and the secondary amine linker.

The synthesis of these rationally designed derivatives can be achieved through various organic synthesis methodologies. A plausible synthetic route for this compound itself would involve the reductive amination of 4-iodoaniline (B139537) with salicylaldehyde (B1680747), followed by the reduction of the resulting imine. The synthesis of derivatives would follow similar pathways, utilizing appropriately substituted starting materials. For instance, a patent for the production of a related compound, 4-chloro-alpha-dimethylamino-6-fluoro-o-cresol, describes a process involving the reaction of 4-chloro-2-fluorophenol (B1580588) with methylamine (B109427) and formaldehyde (B43269). google.com This suggests that a variety of substituents can be introduced on both aromatic rings.

Targeted structural modifications can be systematically introduced to probe their effects. Common modifications for anilinophenol-type structures include:

Variation of the Halogen on the Aniline Ring: Replacing the iodine with other halogens (F, Cl, Br) to modulate electronic and lipophilic properties.

Modification of the Substituent on the Cresol (B1669610) Ring: Introducing different alkyl or electron-withdrawing/donating groups on the cresol ring to alter steric and electronic environments.

Alteration of the Linker: Modifying the secondary amine linker, for example, by N-alkylation or replacement with other functional groups, to influence conformational flexibility and hydrogen bonding capacity.

Positional Isomerism: Moving the position of the substituents on either aromatic ring to investigate the importance of their location for activity.

A general synthetic scheme for preparing a library of alpha-(4-haloanilino)-ortho-cresol derivatives is presented below:

Elucidating the Impact of Substituent Position and Nature on Chemical Behavior

The chemical behavior of this compound and its analogues is profoundly influenced by the nature and position of substituents on the aromatic rings. These substituents can exert their effects through a combination of inductive and resonance (mesomeric) effects, thereby altering properties such as acidity/basicity, redox potential, and reactivity.

Studies on substituted anilines have shown that electron-withdrawing groups generally decrease the basicity (increase the pKa of the conjugate acid) of the aniline nitrogen, while electron-donating groups increase it. The position of the substituent is also crucial. For instance, an electron-withdrawing group at the para-position will have a more significant impact on the aniline nitrogen's basicity than the same group at the meta-position due to the direct resonance interaction.

The following table illustrates the expected qualitative impact of different substituents on the electronic properties of the aniline and cresol rings of this compound analogues.

| Ring | Substituent Position | Substituent | Inductive Effect | Resonance Effect | Expected Impact on Aniline Basicity | Expected Impact on Phenolic Acidity |

| Aniline | para | -I (Iodine) | -I | +M | Decrease | Minimal |

| Aniline | para | -Br (Bromine) | -I | +M | Decrease | Minimal |

| Aniline | para | -Cl (Chlorine) | -I | +M | Decrease | Minimal |

| Aniline | para | -NO₂ (Nitro) | -I | -M | Significant Decrease | Minimal |

| Aniline | para | -OCH₃ (Methoxy) | -I | +M | Increase | Minimal |

| Cresol | ortho | -OH (Hydroxyl) | -I | +M | Minimal | Decrease |

| Cresol | meta | -CH₃ (Methyl) | +I | N/A | Minimal | Slight Decrease |

| Cresol | para | -Cl (Chlorine) | -I | +M | Minimal | Increase |

Investigation of Steric and Electronic Effects on Molecular Properties

The molecular properties of this compound and its derivatives are governed by a delicate balance of steric and electronic effects. These effects can influence everything from the molecule's shape and conformation to its reactivity and interactions with biological targets.

Electronic Effects: As discussed previously, the electronic effects of substituents alter the electron distribution within the molecule. In the context of SAR, these effects are crucial for receptor binding. For example, the electrostatic potential surface of the molecule, which is determined by its electronic structure, will dictate how it interacts with the binding pocket of a protein. The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also key electronic properties that can be correlated with activity. nih.gov

Steric Effects: Steric hindrance, or the spatial arrangement of atoms, plays a critical role in determining the accessibility of reactive sites and the ability of the molecule to adopt a bioactive conformation. The iodine atom is the largest and least electronegative of the common halogens, which can lead to significant steric bulk at the para-position of the aniline ring. This can influence the orientation of the aniline ring relative to the cresol ring. Similarly, the methyl group on the cresol ring introduces steric bulk that can affect the conformation around the amine linker. In some cases, steric hindrance can be beneficial, for example, by locking the molecule into a more active conformation or by preventing metabolic deactivation. The study of electronic versus steric hindrance effects in amine ligands for ruthenium-based initiators has shown that both factors play a significant role in the reactivity of the resulting complexes. researchgate.net

Quantitative structure-activity relationship (QSAR) studies often employ descriptors that quantify these steric and electronic effects to build predictive models. nih.govnih.gov

The table below summarizes the steric and electronic properties of common halogen substituents that could be used in analogues of this compound.

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hammett Para Constant (σp) |

| F | 1.47 | 3.98 | 0.06 |

| Cl | 1.75 | 3.16 | 0.23 |

| Br | 1.85 | 2.96 | 0.23 |

| I | 1.98 | 2.66 | 0.18 |

Conformation-Activity Relationships in Flexible Anilinophenol Structures

The study of conformation-activity relationships (CAR) seeks to identify the "bioactive conformation," which is the specific spatial arrangement of the molecule when it is bound to its receptor. This can be investigated using computational methods such as molecular mechanics and molecular dynamics simulations, as well as experimental techniques like X-ray crystallography and NMR spectroscopy.

For this compound, key conformational features would include the dihedral angles between the two aromatic rings and the geometry around the nitrogen atom. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the amine linker could also play a significant role in stabilizing certain conformations. A study on the conformational stability of 2-aminophenol (B121084) revealed the existence of multiple conformers, with the cis isomer, where the OH group is directed towards the NH2 group, being the most stable in many cases. nih.gov This suggests that intramolecular interactions can strongly influence the preferred conformation.

The flexibility of the molecule can be both an advantage and a disadvantage. While it allows the molecule to adapt to different binding sites, a highly flexible molecule may have a significant entropic penalty upon binding, leading to lower affinity. Therefore, a common strategy in drug design is to introduce structural constraints to lock the molecule into its bioactive conformation.

Comparative Analysis with Related Haloanilino-cresol Analogues (e.g., alpha-(4-Bromophenylimino)-ortho-cresol)

A comparative analysis of this compound with its related haloanilino-cresol analogues can provide valuable insights into the role of the halogen substituent. A closely related compound is alpha-(4-Bromophenylimino)-ortho-cresol, which differs by having a bromine atom instead of iodine and an imine linker instead of a secondary amine.

The primary differences between the iodo and bromo derivatives lie in the properties of the halogen atom. As previously noted, iodine is larger, less electronegative, and a better leaving group than bromine. These differences can manifest in several ways:

Binding Affinity: The larger size of the iodine atom may lead to either improved or diminished binding to a biological target, depending on the size and shape of the binding pocket.

Metabolic Stability: The carbon-iodine bond is weaker than the carbon-bromine bond, which may make the iodo derivative more susceptible to metabolic deiodination.

Reactivity: The difference in the linker (secondary amine vs. imine) will also have a significant impact on the chemical properties and reactivity of the two compounds. The imine group is generally more electrophilic and susceptible to hydrolysis than the more stable secondary amine.

The table below provides a comparison of the predicted and known properties of this compound and its bromo- and chloro-analogues.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP3 (Predicted) |

| This compound | C₁₃H₁₂INO | 325.14 | 3.7 uni.lu |

| alpha-(4-Bromoanilino)-ortho-cresol | C₁₃H₁₂BrNO | 278.15 | Not Available |

| alpha-(4-Chloroanilino)-ortho-cresol | C₁₃H₁₂ClNO | 233.70 | Not Available |

| alpha-(4-Bromophenylimino)-ortho-cresol | C₁₃H₁₀BrNO | 276.13 | Not Available |

Data for this compound from PubChem. uni.lu Data for other compounds from various sources.

This comparative approach is fundamental to SAR and SPR studies, allowing researchers to systematically probe the effects of structural modifications and to optimize the properties of lead compounds.

Future Research Directions and Translational Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly pivotal in chemical synthesis, emphasizing the need for environmentally benign and efficient processes. primescholars.commagtech.com.cn For alpha-(4-Iodoanilino)-ortho-cresol, this translates to developing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. primescholars.comnih.gov

Current efforts in organic synthesis are focused on minimizing waste and avoiding hazardous reagents. mdpi.comnih.gov For the iodination of aromatic compounds, which is a key step in the synthesis of the target molecule, greener methods are being explored. These include the use of less toxic iodinating agents and catalysts, as well as solvent-free reaction conditions. mdpi.commdpi.com For instance, protocols using potassium iodide with an oxidizing agent like ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) have been shown to be effective for the iodination of activated aromatic rings. organic-chemistry.org Another approach involves the use of iodine in conjunction with an oxidizing agent like hydrogen peroxide, which is considered an environmentally friendly oxidant. mdpi.com The development of such methods for the synthesis of this compound would significantly reduce its environmental footprint.